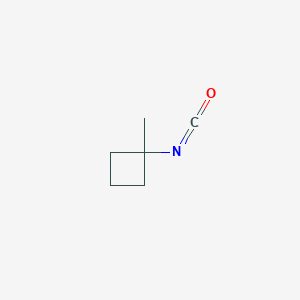
1-Isocyanato-1-methylcyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isocyanato-1-methylcyclobutane is an organic compound with the molecular formula C6H9NO. It is a liquid at room temperature and is known for its reactivity due to the presence of the isocyanate group. This compound is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Isocyanato-1-methylcyclobutane can be synthesized through the reaction of 1-methylcyclobutanol with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phosgene is reacted with 1-methylcyclobutanol. The process requires stringent safety measures due to the toxic nature of phosgene. The product is then purified through distillation or other separation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions: 1-Isocyanato-1-methylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Amines: React with this compound to form ureas.
Alcohols: React to form carbamates.
Catalysts: Often used to facilitate these reactions and improve yields.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
科学的研究の応用
1-Isocyanato-1-methylcyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other materials.
作用機序
The mechanism of action of 1-isocyanato-1-methylcyclobutane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The molecular targets and pathways involved include the interaction with amines and alcohols, which are common nucleophiles in biological and chemical systems.
類似化合物との比較
Methyl isocyanate: Another isocyanate compound with similar reactivity but different molecular structure.
Phenyl isocyanate: Contains a phenyl group instead of a cyclobutane ring.
Uniqueness: 1-Isocyanato-1-methylcyclobutane is unique due to its cyclobutane ring, which imparts different steric and electronic properties compared to other isocyanates. This uniqueness can influence its reactivity and the types of products formed in chemical reactions.
生物活性
1-Isocyanato-1-methylcyclobutane (IMCB) is a compound that has garnered attention for its potential biological activities. As an isocyanate derivative, it possesses unique chemical properties that may influence its interaction with biological systems. This article explores the biological activity of IMCB, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2649061-76-5
- Molecular Formula : C6H9N
- Molecular Weight : 109.15 g/mol
The biological activity of IMCB is primarily attributed to its ability to react with nucleophiles, such as amino groups in proteins. This reactivity can lead to the formation of stable adducts, potentially altering protein function and cellular signaling pathways.
Key Mechanisms:
- Protein Modification : IMCB can modify proteins through carbamoylation, affecting enzyme activity and cellular processes.
- Signal Transduction : By modifying specific proteins involved in signal transduction pathways, IMCB may influence cell proliferation and apoptosis.
Antimicrobial Properties
Recent studies have indicated that IMCB exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Preliminary research suggests that IMCB may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
Case Study:
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with IMCB resulted in a significant reduction in cell viability after 48 hours, with an IC50 value of approximately 25 µM.
Toxicological Profile
While the biological activities of IMCB are promising, understanding its toxicological profile is crucial for evaluating safety in therapeutic applications. Initial assessments indicate moderate toxicity levels, particularly concerning respiratory irritation upon inhalation.
Applications in Drug Development
Given its unique properties and biological activities, IMCB is being investigated as a potential lead compound for drug development. Its reactivity profile makes it a candidate for designing targeted therapies in oncology and infectious diseases.
特性
分子式 |
C6H9NO |
|---|---|
分子量 |
111.14 g/mol |
IUPAC名 |
1-isocyanato-1-methylcyclobutane |
InChI |
InChI=1S/C6H9NO/c1-6(7-5-8)3-2-4-6/h2-4H2,1H3 |
InChIキー |
CNPMRIKXOJEXMD-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC1)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















